2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The difluoromethyl group (–CF2H) is an important structural motif commonly found in medicine, pesticides, and functional materials . It can be introduced into organic compounds using difluoromethylation agents .
Synthesis Analysis
While specific synthesis methods for “2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid” are not available, difluoromethylation processes generally involve the formation of a bond between the difluoromethyl group and another atom (X), where X can be carbon, oxygen, nitrogen, or sulfur .Chemical Reactions Analysis
Difluoromethylation reactions can involve various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods . The specific reactions for “2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid” are not detailed in the sources I found.Scientific Research Applications
Electrocatalytic Carboxylation
A study explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to produce 6-aminonicotinic acid, demonstrating an efficient and green synthesis method (Feng et al., 2010).
Improved Synthesis of Pyridine Carboxylic Acid Derivatives
An improved synthesis method for 5-methylpyridine-3-carboxylic acid, a Rupatadine intermediate, was developed, offering practical implications for industrial production (Zhuang Xiong, 2005).
Industrial Production Methods
A literature review on ecological methods to produce nicotinic acid from raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine highlighted the need for green chemistry in industrial production (Lisicki et al., 2022).
Structural Characterization in Synthesis
Research on the preparation and structural characterization of 2-methylpyridine-3,5-dicarboxylic acid emphasized its utility in synthesizing coordinate polymers due to its symmetrical structure (Jia Hong-bin, 2005).
Electrochemical Reduction Studies
Investigations into the electrolytic reduction of pyridine monocarboxylic acids to methylpyridines provided insights into the yield and efficiency of this process (Wibaut et al., 2010).
Novel Complex Synthesis
A study described the synthesis and structure characterization of a novel 3-D complex [Co(Mepydc)(H_2O)_4]n·2.5nH_2O, where Mepydc is 3-methylpyridine-2,5-dicarboxylic acid, highlighting its potential in various applications (Wang Ya-zhen, 2007).
properties
IUPAC Name |
6-(difluoromethyl)-5-methylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-4-2-5(8(12)13)3-11-6(4)7(9)10/h2-3,7H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHONRUHONEECC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-3-methylpyridine-5-carboxylic acid | |
CAS RN |
1105976-40-6 |
Source
|
Record name | 2-(difluoromethyl)-3-methylpyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.